molecular formula C16H14ClN3O B11833829 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one CAS No. 61741-63-7

7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one

Cat. No.: B11833829
CAS No.: 61741-63-7
M. Wt: 299.75 g/mol
InChI Key: ZQSNUEFDYNNHAP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one typically involves the reaction of 2-aminobenzamide with phenethylamine in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The chlorination step is crucial and can be achieved using reagents like thionyl chloride or phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with potential pharmacological properties. These derivatives can be further explored for their biological activities and therapeutic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antitumor activity may be attributed to the inhibition of DNA synthesis or interference with cell signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-(morpholino)quinazolin-4(1H)-one
  • 7-Chloro-2-(pyridin-2-ylmethyl)quinazolin-4-amine
  • 7-Chloro-2-(2-chlorophenyl)quinazolin-4-amine

Uniqueness

7-Chloro-2-(phenethylamino)quinazolin-4(1H)-one stands out due to its unique phenethylamino group, which imparts distinct biological activities compared to other quinazolinone derivatives. This structural variation can lead to differences in pharmacokinetics, bioavailability, and therapeutic potential .

Properties

CAS No.

61741-63-7

Molecular Formula

C16H14ClN3O

Molecular Weight

299.75 g/mol

IUPAC Name

7-chloro-2-(2-phenylethylamino)-3H-quinazolin-4-one

InChI

InChI=1S/C16H14ClN3O/c17-12-6-7-13-14(10-12)19-16(20-15(13)21)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,18,19,20,21)

InChI Key

ZQSNUEFDYNNHAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(C=CC(=C3)Cl)C(=O)N2

Origin of Product

United States

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